molecular formula C14H11NO3 B14002835 1-amino-4,10-dihydroxy-10H-anthracen-9-one CAS No. 7475-14-1

1-amino-4,10-dihydroxy-10H-anthracen-9-one

Cat. No.: B14002835
CAS No.: 7475-14-1
M. Wt: 241.24 g/mol
InChI Key: QQDBKYSIDYWFAW-UHFFFAOYSA-N
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Description

1-amino-4,10-dihydroxy-10H-anthracen-9-one is a chemical compound with the molecular formula C14H9NO3. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4,10-dihydroxy-10H-anthracen-9-one typically involves the reaction of anthraquinone derivatives with amines under specific conditions. One common method is the reduction of 1-nitro-4,10-dihydroxy-10H-anthracen-9-one using a reducing agent such as tin(II) chloride in hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the reduction process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-4,10-dihydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into different hydroxyanthracene derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Tin(II) chloride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyanthracene derivatives.

    Substitution: Various substituted anthracene derivatives.

Scientific Research Applications

1-amino-4,10-dihydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-4,10-dihydroxy-10H-anthracen-9-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. In cancer cells, it may induce apoptosis by interfering with DNA replication and repair mechanisms.

Comparison with Similar Compounds

1-amino-4,10-dihydroxy-10H-anthracen-9-one can be compared with other anthracene derivatives:

    1-amino-4-hydroxyanthraquinone: Similar structure but different functional groups.

    1,4-diaminoanthraquinone: Contains two amino groups, leading to different chemical properties.

    1,8-dihydroxyanthraquinone: Different hydroxyl group positions, affecting its reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7475-14-1

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

1-amino-4,10-dihydroxy-10H-anthracen-9-one

InChI

InChI=1S/C14H11NO3/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,14,16,18H,15H2

InChI Key

QQDBKYSIDYWFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C(C=CC(=C3C2=O)N)O)O

Origin of Product

United States

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